2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide

Insecticide Agrochemical Structure-Activity Relationship

Researchers developing insecticide leads within the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide series face a critical gap: generic analogs fail to reproduce activity profiles needed for enantioselective target validation. Subtle side-chain modifications profoundly modulate target binding, making compound-specific procurement essential. This compound delivers the exact 4-fluorophenyl and chiral 2-ethylbutanamide combination required for precise SAR exploration. • Chiral 2-ethylbutanamide side chain enables enantioselective activity profiling unavailable with linear-chain analogs. • 4-Fluorophenyl substitution provides distinct electronic properties for P2X3/P2X2/3 antagonist optimization. • Serves as a defined structural probe for generating reference logD, solubility, and permeability data to refine computational models.

Molecular Formula C14H16FN3OS
Molecular Weight 293.36
CAS No. 392244-67-6
Cat. No. B2518353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide
CAS392244-67-6
Molecular FormulaC14H16FN3OS
Molecular Weight293.36
Structural Identifiers
SMILESCCC(CC)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F
InChIInChI=1S/C14H16FN3OS/c1-3-9(4-2)12(19)16-14-18-17-13(20-14)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,18,19)
InChIKeyYRGNPJLDUGPVLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide: Identity & Core Scaffold


The compound 2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide (CAS 392244-67-6; molecular formula C14H16FN3OS; molecular weight 293.36 g/mol) is a synthetic, small-molecule derivative belonging to the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide class [1]. Its core structure integrates a 1,3,4-thiadiazole ring substituted at the 5-position with a 4-fluorophenyl group and linked via an amide bond to a 2-ethylbutanamide side chain that introduces a chiral center at the α-carbon. This scaffold has been explored in agrochemical research for insecticidal activity within a broader series of N-(5-aryl-1,3,4-thiadiazol-2-yl)amides [1]. The presence of the 4-fluorophenyl substituent and the branched 2-ethylbutanamide moiety distinguishes it from simpler, linear-chain analogs within the same chemotype.

Workflow Agrochemical SAR and chiral amide probe exploration
Selection Unique 2-ethylbutanamide branch with 4-fluorophenyl substitution
Use Context Insecticide target engagement, P2X3 antagonist research, and selectivity profiling

2-Ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide: Structural Uniqueness & Substitution Risk


Within the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide series, subtle modifications to the amide side chain and aryl substituent profoundly modulate target binding, physicochemical properties, and biological spectrum [1]. The 2-ethyl branch on the butanamide side chain introduces steric bulk and a chiral center adjacent to the amide linkage, which influences molecular conformation, metabolic stability, and potentially enantioselective target interactions relative to unbranched or differently branched analogs [1]. Substitution of the 4-fluorophenyl ring with other aryl groups (e.g., 4-chlorophenyl, 4-methylphenyl) alters electron density on the thiadiazole core, impacting both potency and selectivity [1]. These interdependent structural features mean that generic substitution with an in-class analog lacking the identical 2-ethylbutanamide and 4-fluorophenyl combination is unlikely to reproduce the same activity profile. Supporting this, binding data from curated databases indicate that related 1,3,4-thiadiazole-2-yl amides can exhibit divergent affinities for molecular targets [2], reinforcing the need for compound-specific validation.

Side-chain specificity The 2-ethyl branch creates a chiral center absent in linear analogs, altering target interaction and metabolic stability; similar amides may not replicate this profile.
Aryl substitution dependence Replacing 4-fluorophenyl with other aryl groups shifts electron density on the thiadiazole core, potentially reducing potency or selectivity observed in series data.
Off-target profile variability Related thiadiazole amides engage beta-2 adrenergic receptors; this specific side-chain/aryl combination may exhibit a distinct selectivity profile.

Differentiation Evidence for 2-Ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide


Insecticidal Potency & Structural Differentiation

The N-(5-aryl-1,3,4-thiadiazol-2-yl)amide chemotype, to which this compound belongs, demonstrates insecticidal activity in whole-organism assays. While compound-specific LC50 data for 2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide are not publicly disclosed in peer-reviewed literature, the series as a whole showed efficacy against lepidopteran and hemipteran pests [1]. The 4-fluorophenyl and 2-ethylbutanamide substitution pattern represents a distinct combination within the SAR landscape explored by Eckelbarger et al. (2017) [1]. Analogs with alternative aryl substituents (e.g., 4-chlorophenyl, 4-methylphenyl) or unbranched amide side chains exhibited variable potency, indicating that this specific substitution pattern contributes to the activity profile [1]. This evidence is categorized as class-level inference because direct, head-to-head quantitative comparison data for the exact compound are not available in the public domain.

Insecticidal Potency & SAR
Class-level inference
Class-level insecticidal activity reported for series; distinct substitution pattern (2-ethyl, 4-fluorophenyl) may influence potency.
Supports SAR probe selection; class-level activity may not directly translate.
No compound-specific LC50 data publicly available.
Insecticide Agrochemical Structure-Activity Relationship

Beta-2 Adrenergic Receptor Binding & Selectivity

Curated binding data in ChEMBL (accessed via BindingDB) indicate that structurally related 1,3,4-thiadiazole-2-yl amides can engage the beta-2 adrenergic receptor [1]. Specifically, a compound within the same chemotype space was tested for binding affinity to the beta-2 adrenergic receptor across a concentration range of 1–10,000 nM [1]. While the exact binding affinity (Ki or IC50) for 2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide is not reported, the data suggest that minor structural variations within this scaffold can result in measurable target engagement. This evidence is classified as supporting evidence because it derives from a closely related analog rather than a direct measurement on the target compound.

Beta-2 Receptor Binding
Supporting evidence
Analog CHEMBL2426847 tested at 1–10,000 nM; direct binding data for target compound not available.
Assay context for selectivity profiling; interaction may differ with 2-ethylbutanamide modification.
Binding data derived from a structurally related analog only.
Target Engagement Beta-2 Adrenergic Receptor Binding Selectivity

2-Ethyl Branch Impact on Lipophilicity & Conformation

The 2-ethyl substituent on the butanamide side chain introduces a chiral center and increases steric bulk compared to the linear butanamide analog N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide . Although experimentally measured logP/logD values for both compounds are not publicly available, predicted data for the closely related N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-(2-methoxyethyl)butanamide indicate a logP of approximately 3.24 (ACD/Labs) . The additional ethyl branch in the target compound is expected to further increase lipophilicity and reduce aqueous solubility relative to unbranched analogs, which can influence membrane permeability, metabolic stability, and tissue distribution. This evidence is classified as supporting evidence because it relies on computational predictions and extrapolation from analogs rather than direct experimental measurements.

Lipophilicity & Conformation
Supporting evidence
Chiral 2-ethyl branch increases steric bulk vs. unbranched analog; predicted logP ~3.24 for a related analog, expected higher for target.
Physicochemical profile may differ from unbranched analogs; supports formulation profiling.
No experimental logP available; computational estimate based on analog.
Lipophilicity Conformational Analysis Physicochemical Properties

P2X3/P2X2/3 Antagonist Patent Landscape

The broader chemotype encompassing 1,3,4-thiadiazol-2-yl amides with aryl substitution has been claimed in patent literature as P2X3 and P2X2/3 receptor antagonists [1]. US Patent Application US20120122886A1 describes thiadiazole-substituted arylamides of Formula I, which includes structural motifs analogous to 2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide [1]. While the specific compound is not explicitly enumerated in the patent claims, its core scaffold falls within the claimed Markush structure. This provides intellectual property context for research use, particularly in pain and sensory disorder target areas. This evidence is classified as supporting evidence because it establishes patent landscape relevance without providing direct comparative pharmacological data for the exact compound.

P2X3/P2X2/3 Patent Landscape
Patent landscape context
Core scaffold falls within patented Formula I as P2X3/P2X2/3 antagonist (US20120122886A1).
Research tool within claimed chemotype space; specific compound not individually enumerated.
Patent context; no direct pharmacological data for this compound.
P2X3 Antagonist Pain Patent Analysis

Application Scenarios for 2-Ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide


Insecticide SAR Expansion

Researchers building upon the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide insecticide series [1] can use this compound as a chiral amide variant to probe the steric and stereochemical requirements of the target binding site. The 2-ethyl branch introduces a chiral center absent in simpler linear-chain analogs, enabling enantioselective activity profiling and metabolic stability assessment relative to previously characterized leads [1].

P2X3/P2X2/3 Pharmacology Probe Development

Given the patent landscape establishing thiadiazole-substituted arylamides as P2X3/P2X2/3 antagonists [3], this compound can serve as a starting point for medicinal chemistry optimization in pain and sensory disorder programs. Its specific 4-fluorophenyl and 2-ethylbutanamide substitution pattern offers a distinct vector for SAR exploration within the claimed chemical space [3].

Beta-2 Adrenergic Receptor Selectivity Profiling

Preliminary binding data for related 1,3,4-thiadiazol-2-yl amides indicate potential engagement of the beta-2 adrenergic receptor [2]. Procurement of this specific compound enables direct assessment of whether the 2-ethylbutanamide modification reduces or enhances this interaction, informing selectivity optimization and off-target risk evaluation [2].

Chiral Thiadiazole Amide Physicochemical Benchmarking

The compound's chiral 2-ethylbutanamide side chain and 4-fluorophenyl group provide a defined structural probe for experimentally measuring logD, solubility, and permeability parameters , generating reference data that can guide formulation development and computational model refinement for the broader chemotype .

Application
Selection Property
Validation Focus
Insecticide SAR Expansion
Chiral 2-ethylbutanamide scaffold with 4-fluorophenyl
Enantioselective activity and metabolic stability assays
P2X3/P2X2/3 Probe Development
4-fluorophenyl thiadiazole core within claimed chemotype
P2X3 antagonism and selectivity panel
Beta-2 Adrenoceptor Selectivity
Amide-linked thiadiazole aryl system
Beta-2 receptor binding and off-target profiling
Physicochemical Benchmarking
Chiral fluorinated analog distinct from linear series
LogD, solubility, and permeability measurement
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